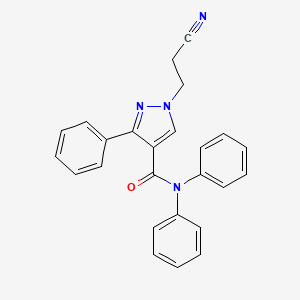![molecular formula C26H30N2O3 B5219997 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, also known as EMD-386088, is a novel and potent antagonist of the dopamine D1 receptor. It was first synthesized by scientists at Merck Research Laboratories in the early 2000s and has since been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide acts as a potent and selective antagonist of the dopamine D1 receptor, which is involved in several physiological processes, including movement, reward, and motivation. By blocking the action of dopamine at this receptor, this compound has the potential to modulate these processes and improve symptoms associated with various disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine release in the striatum, a brain region involved in movement and reward. It has also been shown to reduce cocaine-induced dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. Additionally, this compound has been shown to reduce L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in laboratory experiments is its potency and selectivity for the dopamine D1 receptor. This allows for more precise modulation of dopamine signaling in the brain. However, one limitation is that its effects may not be generalizable to humans, as animal models may differ in their response to the drug.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction, as dopamine D1 receptor antagonists have been shown to reduce drug-seeking behavior in animal models. Additionally, further research could investigate the potential use of this compound in the treatment of other disorders, such as schizophrenia and depression, which are also thought to involve dopamine signaling abnormalities. Finally, future studies could investigate the safety and efficacy of this compound in humans, with the ultimate goal of developing it as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide involves several steps, beginning with the reaction of 5-ethyl-2-furaldehyde with ethyl acetoacetate to form 5-ethyl-2-furylmethylidene ethyl acetoacetate. This intermediate is then reacted with 3'-methoxy-2-biphenylcarboxaldehyde to form 1-(5-ethyl-2-furyl)-2-(3'-methoxy-2-biphenyl)ethylidene ethyl acetoacetate. The final step involves the reaction of this intermediate with piperidinecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in several areas of research. For example, it has been investigated as a potential treatment for Parkinson's disease, as dopamine D1 receptor antagonists have been shown to improve motor symptoms in animal models of the disease. It has also been studied for its potential use in drug addiction treatment, as dopamine D1 receptor antagonists have been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1-[(5-ethylfuran-2-yl)methyl]-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-3-21-11-12-23(31-21)18-28-15-13-19(14-16-28)26(29)27-25-10-5-4-9-24(25)20-7-6-8-22(17-20)30-2/h4-12,17,19H,3,13-16,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJANELVGSQBTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)


![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)


